6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[2-(2,4-dichlorophenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a vinyl group, and a triazolothiadiazole core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-[2-(2,4-dichlorophenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Vinyl Intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with a suitable vinylating agent under basic conditions to form the dichlorophenyl vinyl intermediate.
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with thiosemicarbazide to form the triazolothiadiazole core.
Methylation: The final step involves the methylation of the thiol group to introduce the methylsulfanyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-[2-(2,4-dichlorophenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[2-(2,4-dichlorophenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[2-(2,4-dichlorophenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar compounds to 6-[2-(2,4-dichlorophenyl)vinyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles with different substituents These compounds share a common core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C13H10Cl2N4S2 |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(methylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H10Cl2N4S2/c1-20-7-11-16-17-13-19(11)18-12(21-13)5-3-8-2-4-9(14)6-10(8)15/h2-6H,7H2,1H3/b5-3+ |
InChI Key |
PSWGKRIVJLFZFM-HWKANZROSA-N |
Isomeric SMILES |
CSCC1=NN=C2N1N=C(S2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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